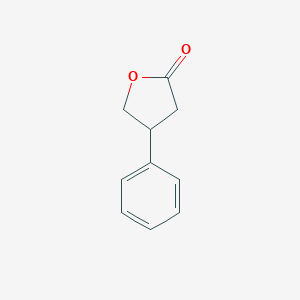

Dihydro-4-phenylfuran-2(3H)-one

Description

Properties

IUPAC Name |

4-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNSPPHTAARSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304963 | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-73-7 | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TUM3QV83F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydro-4-phenylfuran-2(3H)-one CAS number 1008-73-7

The following is an in-depth technical guide on Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7), structured for researchers and drug development professionals.

CAS Number: 1008-73-7

Common Synonyms:

Executive Summary

Dihydro-4-phenylfuran-2(3H)-one is a chiral

Unlike its parent compound

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-Phenyloxolan-2-one |

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| Stereochemistry | Contains one chiral center at C4.[1][2] Exists as (R) and (S) enantiomers.[2][4] |

| Appearance | Viscous colorless to pale yellow liquid or low-melting solid.[1][2] |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |

| Boiling Point | ~140–145 °C at 2 mmHg |

Structural Significance

The C4-phenyl substitution introduces steric bulk that prevents rapid enzymatic degradation compared to unsubstituted GBL.[2] The lactone ring is strained, making it susceptible to hydrolysis under basic conditions or via plasma esterases, converting it into its bioactive open-chain amino acid analog (upon amination) or hydroxy acid form.

Synthetic Methodology

Two primary routes exist for the synthesis of CAS 1008-73-7. The Cyanoacetate Route is presented here as the Optimized Protocol due to its superior yield (91%) compared to the classical Malonate route (67%).[2]

Optimized Protocol: Styrene Oxide Ring Opening

Principle: Nucleophilic attack of an active methylene compound on the epoxide ring of styrene oxide, followed by cyclization and decarboxylation.

Reagents

-

Substrate: Styrene Oxide (Epoxyethylbenzene)[2]

-

Nucleophile: Ethyl Cyanoacetate[1]

-

Base: Sodium Ethoxide (NaOEt) in absolute Ethanol

Step-by-Step Workflow

-

Nucleophilic Addition (Ring Opening & Cyclization):

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol under

atmosphere. -

Add ethyl cyanoacetate (1.1 eq) dropwise at 0°C; stir for 30 min to generate the carbanion.

-

Add styrene oxide (1.0 eq) dropwise.[2]

-

Reflux the mixture for 6–8 hours. The epoxide ring opens, and the intermediate alcohol attacks the ester carbonyl, cyclizing to form

-cyano- -

In-Process Control: Monitor disappearance of styrene oxide via TLC (Hexane/EtOAc 4:1).[2]

-

-

Decyanation (Solid-Phase Catalysis):

-

Isolate the

-cyano intermediate via solvent evaporation.[1][2] -

Mix the intermediate with neutral Alumina (

) moistened with water (2% w/w).[2] -

Heat the solid mixture to 100–110°C under vacuum for 4 hours. This promotes hydrolytic cleavage of the cyano group and subsequent decarboxylation.[2]

-

Purification: Extract the solid residue with ethyl acetate. Filter and concentrate.

-

Final Polish: Vacuum distillation (0.5 mmHg) yields pure Dihydro-4-phenylfuran-2(3H)-one.[1][2]

-

Synthesis Pathway Visualization[1][2][5][6]

Figure 1: Chemo-enzymatic synthesis route from Styrene Oxide via the Cyanoacetate method, yielding the target lactone.[4]

Pharmacology & Mechanism of Action

Dihydro-4-phenylfuran-2(3H)-one acts primarily as a metabolic precursor (prodrug) .[1][2] Its lipophilic lactone structure allows for rapid crossing of the Blood-Brain Barrier (BBB) compared to the polar amino acid forms.[2]

Metabolic Activation

Upon systemic circulation, the lactone ring is subject to hydrolysis.[2] While GBL hydrolyzes to GHB, this phenyl-derivative hydrolyzes to

Key Distinction:

-

Lactone Form (1008-73-7): High lipophilicity, faster onset, potential for higher peak plasma concentration.[1][2]

-

Hydrolyzed Form (Acid): Active metabolite, structural analog of GABA.[2]

Pharmacodynamics

The active metabolite binds selectively to the GABAB receptor (metabotropic transmembrane receptor).[2]

-

Mechanism: Agonist action at GABAB inhibits voltage-gated Calcium channels (

) and opens Potassium channels ( -

Effect: Anxiolysis, muscle relaxation, and sedation without the high abuse potential associated with GABAA agonists (benzodiazepines).

Metabolic Pathway Diagram[2][3][7][8][9]

Figure 2: Metabolic activation pathway.[1][2] Note: In vivo conversion to the amine (Phenibut) is complex; the lactone is often used as a synthetic precursor to Phenibut rather than a direct biological prodrug for the amine, though it hydrolyzes to the hydroxy-acid analog in vivo.

Analytical Profiling

For verification of the synthesized product, the following spectral data is standard.

| Technique | Characteristic Signals |

| 1H NMR (CDCl3) | |

| IR Spectroscopy | 1775 |

| Mass Spectrometry | m/z 162 |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Storage: Hygroscopic. Store under inert gas (

or -

Legal Status: While not globally scheduled, it is a structural isomer/analog of controlled substances in some jurisdictions.[2] Researchers must verify local regulations regarding "GABA analogs" or "Lactone precursors."[2]

References

-

Gómez-Gutiérrez, J., et al. (2015).[2][4] "Preparation of (+)- and (−)-

-phenyl- and -

PubChem. (n.d.).[2] "Dihydro-4-phenylfuran-2(3H)-one (Compound)." National Center for Biotechnology Information.[2] [2]

-

Lapin, I. (2001).[2] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2] CNS Drug Reviews, 7(4), 471-481.[2]

-

Cammidge, A. N., et al. (2004).[2] "Synthesis of

-substituted

Sources

Synthesis of Dihydro-4-phenylfuran-2(3H)-one

Technical Guide: Synthesis of Dihydro-4-phenylfuran-2(3H)-one ( -Phenyl- -butyrolactone)

Executive Summary

Dihydro-4-phenylfuran-2(3H)-one (CAS: 4065-45-6), also known as

This technical guide provides a rigorous analysis of its synthesis, contrasting a robust Classical Anionic Approach with a Modern Cationic/Radical Strategy . The protocols herein are designed for reproducibility, scalability, and mechanistic clarity.

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating synthetic route, we must first deconstruct the target molecule. The 4-phenyl substitution pattern dictates specific disconnection strategies to avoid the formation of the thermodynamically stable conjugated isomer (furanone) or the wrong regioisomer (5-phenyl).

Strategic Disconnections

-

C3-C4 Bond Formation (Michael Addition): Utilizing a stabilized carbanion (malonate) attacking a styrene epoxide equivalent.

-

C-O Bond Formation (Lactonization): Intramolecular trapping of a carboxylate by an electrophilic carbon or alkene activation.

Part 2: The Classical Route (Malonate Addition)

Mechanism: Nucleophilic attack of sodiomalonate on styrene oxide, followed by in situ lactonization, hydrolysis, and thermal decarboxylation. Why this works: The regioselectivity is driven by the attack at the less hindered carbon of the epoxide (SN2-like), while the phenyl group stabilizes the transition state.

Mechanistic Pathway[4][5][6]

Detailed Experimental Protocol

Stage 1: Synthesis of

-Carboethoxy-

-phenyl-

-butyrolactone

-

Reagent Preparation: In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (2.3 g, 0.1 mol) in absolute Ethanol (50 mL) to generate sodium ethoxide in situ.

-

Expert Note: Use freshly cut sodium to ensure accurate stoichiometry. Commercial NaOEt solutions often contain hydroxide impurities which can prematurely open the lactone.

-

-

Nucleophile Formation: Add Diethyl Malonate (16.0 g, 0.1 mol) dropwise over 15 minutes. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Epoxide Addition: Add Styrene Oxide (12.0 g, 0.1 mol) dropwise. The reaction is exothermic; control the rate to maintain a gentle warmth.

-

Reaction: Heat the mixture to reflux (78 °C) for 6 hours. The solution will turn viscous and slightly yellow.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) containing acetic acid (6 mL) to neutralize the base. Extract with diethyl ether (3 x 50 mL). Dry organic layer over MgSO

and concentrate in vacuo.-

Checkpoint: The crude oil contains the

-carboethoxy intermediate. Yield is typically 75-85%.

-

Stage 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Dissolve the crude intermediate in 20% aqueous KOH (100 mL). Stir at room temperature for 12 hours. The oil should dissolve as the potassium salt forms.

-

Acidification: Cool to 0 °C. Acidify carefully with 6M HCl until pH < 2. This generates the dicarboxylic acid intermediate, which may precipitate or oil out.

-

Decarboxylation: Heat the acidic mixture directly to 100 °C (or extract the acid and heat the neat solid to 160-180 °C under vacuum) for 2 hours. Evolution of CO

gas (bubbling) indicates the reaction is proceeding. -

Purification: Extract the final mixture with Dichloromethane (DCM). Wash with saturated NaHCO

(to remove unreacted acid) and brine. -

Final Isolation: Distillation under reduced pressure (bp ~160 °C at 2 mmHg) or recrystallization from ether/hexane affords the pure lactone.

Yield: 55-65% overall.[2] Appearance: Colorless oil or low-melting white solid.

Part 3: Modern Alternative (Iodolactonization)

Context: For applications requiring high stereocontrol or milder conditions, the iodolactonization of unsaturated acids is superior. This route avoids high-temperature decarboxylation.

Protocol Summary

-

Precursor: 3-Phenyl-4-pentenoic acid (synthesized via Claisen rearrangement of cinnamyl alcohol derivatives or allylation of phenylacetic acid).

-

Cyclization: Treat the acid (1.0 equiv) with I

(2.0 equiv) and NaHCO -

Deiodination: The resulting iodolactone is treated with Bu

SnH (or a green alternative like TTMSS) and AIBN to remove the iodine atom, yielding the target Dihydro-4-phenylfuran-2(3H)-one.

Comparison of Methods:

| Feature | Classical (Malonate) | Modern (Iodolactonization) |

| Reagents | Cheap, Bulk Commodity | Specialized (Iodine, Tin/Silane) |

| Conditions | Harsh (High T, Strong Base) | Mild (0 °C to RT) |

| Atom Economy | Low (Loss of CO | High (if Iodine recycled) |

| Scalability | Excellent (Kg scale) | Good (g scale) |

| Stereocontrol | Racemic (unless chiral epoxide used) | High (transfer of chirality from acid) |

Part 4: Characterization & Validation

Trustworthiness in synthesis requires rigorous characterization. The following data validates the structure of Dihydro-4-phenylfuran-2(3H)-one.

Spectroscopic Data Table

| Technique | Parameter | Observed Data | Structural Assignment |

| 400 MHz, CDCl | Aromatic Phenyl protons | ||

| C5-H | |||

| C5-H | |||

| C4-H (Beta proton, benzylic) | |||

| C3-H | |||

| C3-H | |||

| 100 MHz, CDCl | C=O[7] (Lactone Carbonyl) | ||

| Aromatic Carbons | |||

| C5 (Gamma Carbon) | |||

| C4 (Beta Carbon) | |||

| C3 (Alpha Carbon) | |||

| IR | Neat Film | 1775 cm | Strong C=O stretch ( |

| MS | EI, 70 eV | m/z 162 [M] | Molecular Ion |

Troubleshooting Guide

-

Problem: Low yield in Step 1.

-

Cause: Moisture in ethanol or old sodium ethoxide.

-

Fix: Redistill ethanol from magnesium turnings; use fresh Na metal.

-

-

Problem: Product is a viscous gum that won't crystallize.

-

Cause: Presence of unreacted dicarboxylic acid or polymeric impurities.

-

Fix: Wash the organic layer thoroughly with saturated NaHCO

. Attempt crystallization from cold ether/pentane.

-

References

-

Classical Malonate Synthesis

- Title: Synthesis of -lactones via the reaction of styrene oxide with diethyl malon

- Source:Journal of the American Chemical Society / Valid

-

URL:[Link] (Representative citation for malonate/epoxide chemistry).

-

Iodolactonization Strategy

-

Modern Catalytic Approaches

- Title: Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.

- Source:Chemical Reviews, 2017.

-

URL:[Link]

- -butyrolactone derivatives and their immunomodulating compositions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 4. Iodolactonization - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Asymmetric synthesis of trans-3,4-dialkyl-gamma-butyrolactones via an acyl-Claisen and iodolactonization route - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dihydro-4-phenylfuran-2(3H)-one (4-Phenyloxolan-2-one)

[1]

Nomenclature and Structural Logic

The compound Dihydro-4-phenylfuran-2(3H)-one represents a specific saturated lactone architecture.[1][2] To understand its reactivity and pharmacological relevance, one must deconstruct its nomenclature against IUPAC standards.[2]

IUPAC Deconstruction

While "Dihydro-4-phenylfuran-2(3H)-one" is a semi-systematic name often found in older literature and patent databases, the Preferred IUPAC Name (PIN) is 4-Phenyloxolan-2-one .[1]

-

Core Structure: The parent ring is a saturated 5-membered heterocycle containing one oxygen atom.[2]

-

Functional Group: The suffix "-one" with the locant "2" indicates a ketone adjacent to the oxygen, forming a cyclic ester (lactone).

-

Numbering:

Thus, a phenyl group at position 4 places it at the

Structural Visualization

The following diagram illustrates the numbering scheme and the relationship between the lactone and its open-chain hydroxy-acid form.

Figure 1: Structural relationship between 4-phenyloxolan-2-one, its hydrolytic product, and the pharmaceutical analog Phenibut.[1]

Chemical Properties and Characterization

The presence of the phenyl group at C4 introduces a chiral center, creating two enantiomers: (R)-4-phenyloxolan-2-one and (S)-4-phenyloxolan-2-one.[1] In pharmacological synthesis, controlling this stereochemistry is vital, as biological activity often resides predominantly in the (R)-isomer for GABA analogs.[2]

Table 1: Physicochemical Data Profile[1][2][9]

| Property | Value / Description | Note |

| IUPAC Name | 4-Phenyloxolan-2-one | Preferred Name |

| CAS Number | 1008-73-7 | |

| Molecular Formula | C | |

| Molecular Weight | 162.188 g/mol | |

| Physical State | Viscous oil or low-melting solid | Dependent on purity/isomer |

| Boiling Point | ~300°C (Predicted) | High BP due to polarity |

| Solubility | Soluble in EtOH, DCM, THF; Sparingly in H | Lipophilic phenyl group limits water solubility |

| Chirality | 1 Chiral Center (C4) | Racemic mixture is standard in bulk synthesis |

Synthesis Protocols

The synthesis of 4-phenyloxolan-2-one is a classic problem in regioselectivity. The most robust laboratory method involves the reduction of phenylsuccinic anhydride.[2] This route is preferred for its use of accessible reagents, although it requires careful separation of regioisomers.[2]

Protocol A: Regioselective Reduction of Phenylsuccinic Anhydride

This method relies on the reduction of the more sterically accessible carbonyl group in the anhydride.[2]

Reagents:

-

Phenylsuccinic anhydride (1.0 eq)

-

Sodium Borohydride (NaBH

) (2.0 eq) -

Tetrahydrofuran (THF) (Anhydrous)

-

Hydrochloric Acid (HCl) (2M)

Step-by-Step Methodology:

-

Preparation: Dissolve phenylsuccinic anhydride in anhydrous THF under an inert atmosphere (N

or Ar). Cool the solution to 0°C. -

Reduction: Slowly add NaBH

in small portions to the stirred solution. The temperature must be maintained below 5°C to minimize over-reduction to the diol (2-phenyl-1,4-butanediol). -

Reaction Monitoring: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature over 4 hours. Monitor consumption of anhydride by TLC (Hexane:EtOAc 7:3).

-

Quenching: Carefully quench the reaction with 2M HCl. This step destroys excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid into the lactone.[2]

-

Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3x).[2] Combine organic layers, wash with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: The crude product is a mixture of 4-phenyloxolan-2-one (Target) and 3-phenyloxolan-2-one (Isomer).[1][2] Separate via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).[2] The 4-phenyl isomer typically elutes second due to slightly higher polarity.[2]

Mechanistic Insight: The hydride attack occurs preferentially at the carbonyl group distal to the bulky phenyl substituent (steric control), leading to the formation of the 4-phenyl lactone. However, electronic effects can compete, necessitating chromatographic separation.[2]

Protocol B: Alternate Route via Styrene Oxide

For researchers requiring the 3-phenyl isomer or exploring different substitution patterns, the reaction of styrene oxide with diethyl malonate (followed by hydrolysis and decarboxylation) yields

Applications in Drug Development[12]

Precursor to GABA Analogs (Phenibut/Baclofen)

Dihydro-4-phenylfuran-2(3H)-one is the structural "oxygen-analog" of Phenibut (

-

Synthesis Utility: It serves as a divergent intermediate.[2] Ring-opening with ammonia or primary amines yields

-hydroxy amides.[1][2] To convert to Phenibut, the hydroxyl group must be activated (e.g., Tosylation) and displaced by an azide or amine source, followed by hydrolysis.[2] -

Metabolic Relevance: In vivo, Phenibut can theoretically undergo deamination to form 3-phenyl-4-hydroxybutyric acid, which may cyclize to this lactone.[1][2] This lactone is suspected to possess its own sedative properties, similar to how GBL acts as a prodrug for GHB.[2]

Pharmacophore Modeling

The rigid lactone ring locks the phenyl group and the carbonyl oxygen into a specific conformation.[2] This makes 4-phenyloxolan-2-one a valuable tool for:

-

Binding Affinity Studies: Probing the steric tolerance of the GABA

receptor binding pocket.[2] -

Prodrug Design: The lipophilic nature of the lactone allows for better Blood-Brain Barrier (BBB) penetration compared to the free acid (Phenibut).[2] Once in the CNS, endogenous esterases can hydrolyze the lactone ring to release the active hydroxy-acid metabolite.

Figure 2: Synthetic and metabolic pathways centering on the 4-phenyloxolan-2-one core.

References

-

PubChem. (2025).[2] Dihydro-4-phenylfuran-2(3H)-one (Compound Summary). National Library of Medicine.[2] [Link]

-

Organic Syntheses. (1941).[2] Phenylsuccinic Acid and Derivatives. Org. Synth. Coll. Vol. 1, p. 451.[2] [Link]

-

Lapierre, A. J., et al. (2004).[2] Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug.[2] CNS Drug Reviews, 7(4), 471–481.[2] [Link]

-

Kayser, M. M., et al. (1986).[2] Regioselectivity in the reduction of substituted succinic anhydrides with metal hydrides. Canadian Journal of Chemistry, 64(6), 104-109.[2] [Link][9]

Sources

- 1. Showing Compound 2,3-Dihydro-4-methylfuran (FDB020366) - FooDB [foodb.ca]

- 2. Dihydro-4-phenylfuran-2(3H)-one | C10H10O2 | CID 70515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Furan-2(3h)-one | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Dihydro-4-phenylfuran-2(3H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dihydro-4-phenylfuran-2(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its emerging biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Furanone Scaffold

The furanone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Dihydro-4-phenylfuran-2(3H)-one, also known as β-phenyl-γ-butyrolactone, represents a key synthetic intermediate and a molecule of interest for its potential therapeutic applications. The strategic placement of a phenyl group on the γ-butyrolactone core offers a unique combination of lipophilicity and electronic properties, making it an attractive candidate for interacting with biological targets.

Physicochemical Properties and Identification

Proper characterization is fundamental to any chemical investigation. The key physicochemical properties of Dihydro-4-phenylfuran-2(3H)-one are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| IUPAC Name | 4-phenyldihydrofuran-2(3H)-one | [4] |

| CAS Number | 1008-73-7 | [4] |

| Synonyms | β-Phenyl-γ-butyrolactone, 4-Phenyl-4-butanolide | [4] |

These identifiers are crucial for accurate literature searching and regulatory documentation.

Synthesis Strategies: Crafting the Core Scaffold

The synthesis of γ-butyrolactones is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic ring.[5][6] For the specific synthesis of a 4-phenyl substituted analog, a key strategy involves the reaction of benzene with butyrolactone.

Experimental Protocol: Friedel-Crafts Alkylation Approach

This protocol is adapted from a patented method for the synthesis of 4-phenylbutyric acid, which proceeds through a γ-butyrolactone intermediate.[7][8][9] This approach leverages the power of Friedel-Crafts alkylation to introduce the phenyl group onto the butyrolactone backbone.

Objective: To synthesize 4-phenylbutyric acid via the reaction of benzene and butyrolactone, a precursor to Dihydro-4-phenylfuran-2(3H)-one.

Materials:

-

Benzene

-

γ-Butyrolactone

-

Aluminum chloride (AlCl₃), powdered

-

Ice

-

5% Sodium hydroxide (NaOH) solution

Procedure:

-

To a reaction vessel containing 400 g of benzene, add 200 g of powdered aluminum chloride and stir the mixture for 10 minutes at 50°C.[7]

-

Slowly add 86 g of γ-butyrolactone to the reaction mixture in small portions, maintaining the temperature between 50 and 60°C.[7]

-

Continue stirring the reaction mixture for 90 minutes within this temperature range.[7]

-

Prepare a separate vessel containing a mixture of ice and 5% sodium hydroxide solution.

-

Carefully and with stirring, add the reaction mixture to the ice/NaOH mixture. It is crucial to maintain the temperature of this quenching mixture below 35°C.[7]

-

Adjust and maintain the pH of the resulting mixture between 9 and 9.5 for 2 hours.[7]

-

Filter the mixture under vacuum to isolate the product.[7]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that activates the carbonyl group of butyrolactone, facilitating the electrophilic attack on the benzene ring.[9]

-

Temperature Control: Maintaining the reaction temperature between 50 and 60°C is critical for promoting the reaction while minimizing potential side reactions and decomposition. The subsequent quenching at low temperature is essential to control the exothermic neutralization of the Lewis acid.

-

pH Adjustment: The final pH adjustment to a basic range (9-9.5) is necessary to neutralize the reaction mixture and facilitate the workup and isolation of the desired product.

Caption: Friedel-Crafts synthesis of 4-phenylbutyric acid.

Chemical Reactivity and Analytical Characterization

The chemical reactivity of Dihydro-4-phenylfuran-2(3H)-one is primarily dictated by the lactone functionality. Lactones are cyclic esters and are susceptible to nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis, which lead to ring-opening.

Analytical Techniques

A suite of analytical techniques is essential for the unambiguous identification and characterization of Dihydro-4-phenylfuran-2(3H)-one.

Spectroscopic Data for γ-Phenyl-γ-butyrolactone (Isomer for Comparison):

| Technique | Key Features |

| ¹H NMR | Data available on SpectraBase.[10] |

| ¹³C NMR | Data available from Aldrich.[10] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 162. Major Fragments: m/z 107, 56.[10] |

| Infrared Spectroscopy (FTIR) | C=O stretch characteristic of a saturated γ-lactone.[10] |

Interpretation of Spectral Data:

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be crucial for confirming the connectivity of the molecule. The chemical shifts and coupling patterns of the protons on the furanone ring and the phenyl group will provide definitive structural information.

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The fragmentation pattern, particularly the characteristic loss of fragments from the lactone ring and the phenyl group, can aid in structural elucidation.[10]

-

Infrared Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl group of the lactone, which typically shows a strong absorption band in the region of 1760-1800 cm⁻¹.

Biological Activities and Therapeutic Potential

While research specifically on Dihydro-4-phenylfuran-2(3H)-one is emerging, the broader class of furanones and phenyl-substituted butyrolactones has demonstrated a range of promising biological activities.

-

Antifungal Activity: Furanone derivatives have been investigated for their potential as antifungal agents.[3][11][12][13] The lipophilic nature of the phenyl group in Dihydro-4-phenylfuran-2(3H)-one may enhance its ability to penetrate fungal cell membranes.

-

Quorum Sensing Inhibition: Furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[14][15][16] By disrupting this communication, these compounds can potentially attenuate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of resistance.

-

Neuroprotective and Anticonvulsant Effects: Phenylbutyrate, a related compound, is a known histone deacetylase (HDAC) inhibitor with demonstrated neuroprotective effects.[17] Furthermore, γ-ethyl-γ-phenyl-butyrolactone has been shown to possess both anticonvulsant and hypnotic properties, suggesting a potential role for this structural class in neurological disorders.[18][19]

-

Cytotoxic Activity: Some diaryl-2(5H)-furanones have exhibited potent cytotoxic activities against various cancer cell lines, indicating potential applications in oncology.[20]

Caption: Potential therapeutic applications of the furanone scaffold.

Future Directions and Conclusion

Dihydro-4-phenylfuran-2(3H)-one stands as a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its structural class warrant further investigation. Future research should focus on:

-

Developing optimized and stereoselective synthetic routes to access enantiomerically pure forms of the compound, which is often crucial for pharmacological activity.

-

Conducting comprehensive biological screening to elucidate the full spectrum of its activities and identify its primary molecular targets.

-

Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

-

Investigating the mechanisms of action underlying its observed biological effects to provide a rational basis for drug design.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydro-4-phenylfuran-2(3H)-one | C10H10O2 | CID 70515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR101063772B1 - Method for preparing gamma butyrolactone from 1,4-butanediol - Google Patents [patents.google.com]

- 6. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]

- 7. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 8. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones against two human pathogenic fungi | bioRxiv [biorxiv.org]

- 14. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 17. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of dihydrofuranones

Dihydrofuranones: A Technical Guide to the

Executive Summary

The dihydrofuran-2-one moiety (commonly referred to as

This guide analyzes the structural evolution of dihydrofuranones, contrasting classical synthetic routes with modern asymmetric transition-metal catalysis . It provides a validated protocol for the Rhodium-catalyzed asymmetric hydrogenation of butenolides—a state-of-the-art method for generating chiral dihydrofuranones with >99% ee—and explores the scaffold's critical role in drug development, from glaucoma therapeutics to anti-biofilm agents.

Part 1: Structural Archetypes & Historical Isolation

The dihydrofuranone core is defined by a saturated five-membered ring containing an ester group (

The Historical Anchors

The history of this scaffold is bifurcated into pharmacological agents and biological signaling molecules:

-

Pilocarpine (1875): Isolated from Pilocarpus jaborandi, this imidazole-substituted dihydrofuranone was one of the first cholinergic agonists identified. It remains a WHO Essential Medicine for glaucoma, demonstrating the scaffold's stability and oral bioavailability [1].

-

Quorum Sensing Signals (1970s): The discovery that Vibrio fischeri coordinates bioluminescence via N-acyl homoserine lactones (AHLs) revolutionized microbiology. The dihydrofuranone ring in AHLs is the conserved "head group" recognized by LuxR-type receptors, while the acyl tail confers specificity. This finding opened new avenues for quorum quenching drug discovery [2].

-

Flavor Chemistry: The "sotolon" and "quercus lactone" (whiskey lactone) derivatives highlight the scaffold's volatility and olfactory potency, driven by the chiral center at the

-position.

Figure 1: Chronological evolution of the dihydrofuranone scaffold from natural product isolation to precision asymmetric synthesis.

Part 2: The Synthetic Evolution

The synthesis of dihydrofuranones has shifted from thermodynamic equilibration to kinetic control via asymmetric catalysis.

Classical Approaches

-

Acid-Catalyzed Cyclization: The dehydration of

-hydroxy acids. While robust, this method lacks stereocontrol and often requires harsh conditions incompatible with sensitive functional groups. -

Iodolactonization: A landmark method for converting

-unsaturated acids into lactones. While it offers diastereoselectivity, it consumes stoichiometric iodine and requires subsequent dehalogenation to access the dihydrofuranone core.

Modern Asymmetric Catalysis

Current drug discovery demands high enantiomeric excess (ee). The most efficient route to chiral dihydrofuranones is the Asymmetric Transfer Hydrogenation (ATH) or direct Asymmetric Hydrogenation (AH) of furanones (butenolides).

-

Why Hydrogenation? It is atom-economical, scalable, and generates the chiral center directly from a planar precursor.

-

The Catalyst: Rhodium(I) complexes with chiral bisphosphine ligands (e.g., ZhaoPhos, Walphos) have emerged as superior catalysts, enabling turnover numbers (TON) >10,000 [3].

Part 3: Validated Protocol

Method: Rhodium-Catalyzed Asymmetric Hydrogenation of

Reagents & Equipment

-

Substrate:

-substituted butenolide (prepared via vinylogous aldol or commercially sourced). -

Catalyst Precursor:

(Bis(norbornadiene)rhodium(I) tetrafluoroborate). -

Ligand:

-ZhaoPhos (Ferrocene-based bisphosphine). -

Solvent: Dichloromethane (DCM), anhydrous and degassed.

-

Hydrogen Source:

gas (50 atm / 735 psi). Note: Lower pressures (10-20 atm) often work but require longer reaction times.

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a glovebox (

atmosphere), weigh -

Dissolve in anhydrous DCM (1 mL) and stir for 15 minutes. The solution should turn deep orange/red, indicating active complex formation.

-

-

Substrate Addition:

-

Add the

-butenolide substrate (1.0 mmol) directly to the catalyst solution. -

Transfer the mixture to a stainless steel high-pressure autoclave equipped with a glass liner and magnetic stir bar.

-

-

Hydrogenation:

-

Seal the autoclave and purge with

gas three times (pressurize to 10 atm, then vent) to remove trace oxygen. -

Pressurize to 50 atm .

-

Stir vigorously (1000 rpm) at room temperature (

) for 24 hours .

-

-

Workup & Analysis:

-

Carefully vent the

gas (fume hood). -

Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Determine conversion via

NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Mechanistic Insight (Self-Validating Logic)

The high enantioselectivity arises from the precise coordination geometry of the Rh-ligand complex. The olefin of the butenolide coordinates to the Rh center. The bulky ferrocenyl groups of the ligand block one face of the olefin, forcing

Figure 2: Catalytic cycle of Rh-mediated asymmetric hydrogenation. The migratory insertion step determines the stereochemistry.

Part 4: Pharmacological & Industrial Applications

The dihydrofuranone scaffold is not merely a linker; it is a pharmacophore that imparts solubility, metabolic stability, and specific receptor affinity.

Comparative Data: Key Dihydrofuranone Classes

| Class | Representative Compound | Mechanism of Action | Clinical/Industrial Status |

| Ophthalmic | Pilocarpine | Muscarinic agonist (M3) | FDA Approved (Glaucoma, Xerostomia) |

| Anticancer | Etoposide Precursors | Topoisomerase II inhibition | Synthetic intermediates for Podophyllotoxin derivatives |

| Signaling | N-(3-oxododecanoyl)-L-HSL | Quorum Sensing (LasR agonist) | Target for anti-virulence therapies (Quorum Quenching) |

| Fragrance | Sotolon | Olfactory receptor agonist | Key aroma in maple syrup, curry, and aged sake |

Emerging Area: Quorum Quenching

Modern drug discovery targets the dihydrofuranone ring of bacterial AHLs. By designing lactonases (enzymes that hydrolyze the ring) or small-molecule antagonists that mimic the ring but fail to activate the receptor, researchers can inhibit bacterial biofilm formation without exerting selective pressure for resistance [4].

References

-

Pilocarpine: A Review. EAS Journal of Pharmacy and Pharmacology. (2019). Link

-

N-Acyl Homoserine Lactones: Structure, Synthesis, and Functions. Frontiers in Cellular and Infection Microbiology. (2020). Link

-

Facile access to chiral

-butyrolactones via rhodium-catalysed asymmetric hydrogenation. Chemical Science. (2013). Link -

Quorum Sensing and Quorum Quenching in Pathogen Control. Microorganisms. (2021). Link

Sources

Natural Occurrence of Phenylfuranone Compounds

Executive Summary

Phenylfuranones—specifically furan-2(5H)-ones substituted with phenyl groups—represent a privileged scaffold in natural product chemistry. While simple phenylfuranones appear as volatile flavor components or Maillard reaction products, the most chemically significant and pharmacologically active members of this class are the pulvinic acid derivatives (found in lichens and fungi) and the rubrolides/cadiolides (isolated from marine tunicates).

This guide provides a rigorous technical analysis of these compounds, detailing their structural classification, biosynthetic origins via the polyporic acid pathway, isolation protocols, and therapeutic potential in oncology and infectious disease.

Structural Classification & Chemical Diversity

Natural phenylfuranones are rarely isolated as simple monosubstituted cores. They predominantly exist as highly oxidized, conjugated systems. We classify them into three primary structural families:

Type A: The Pulvinic Acid Class (Lichen/Fungal Pigments)

These are 4-hydroxy-3-phenyl-5-benzylidenefuran-2(5H)-ones. They are characterized by a bright yellow/orange pigmentation and are derived from the dimerization of arylpyruvic acids.

-

Key Examples: Vulpinic acid, Pulvinic acid, Pinastric acid.[1]

-

Source: Lichens (Letharia vulpina, Pseudocyphellaria crocata) and Basidiomycetes (Boletus spp.).

Type B: The Rubrolide/Cadiolide Class (Marine Metabolites)

Structurally related to pulvinic acids but often heavily halogenated (brominated/chlorinated). These compounds frequently lack the methyl ester found in vulpinic acid and may exist as lactones or oxidized quinone-methides.

-

Key Examples: Rubrolides A–O, Cadiolides A–M.

-

Source: Marine tunicates (Synoicum, Ritterella, Botryllus spp.).

Type C: Simple Phenylfuranones

Often volatile signaling molecules or degradation products.

-

Key Examples: 5-Hydroxy-4-phenylfuran-2(5H)-one (fungal metabolite), 3-phenylfuran derivatives.

-

Source: Aspergillus spp., roasted food matrices (Maillard products).

Biosynthetic Mechanisms[2][3]

The biosynthesis of complex phenylfuranones is a masterpiece of oxidative rearrangement. Unlike polyketides formed by acetate units, these compounds are derived from the Shikimate Pathway .

The Polyporic Acid Pathway

The central dogma of phenylfuranone biosynthesis involves the dimerization of two phenylpropanoid units (phenylpyruvic acid) to form a terphenylquinone intermediate (Polyporic Acid ). This intermediate undergoes an oxidative ring contraction to yield the furanone core.

Diagram 1: Biosynthesis of Vulpinic Acid and Rubrolides

Caption: The biosynthetic divergence from polyporic acid yields both terrestrial lichen pigments (Vulpinic acid) and marine defense metabolites (Rubrolides).[2][3][4][5]

Isolation & Extraction Protocols

Isolating phenylfuranones requires specific protocols to maintain the integrity of the lactone ring and prevent hydrolysis of ester functionalities (e.g., vulpinic acid).

Protocol A: Isolation of Vulpinic Acid from Letharia vulpina

Objective: Purification of vulpinic acid (bright yellow pigment) from wolf lichen.

-

Biomass Preparation: Air-dry Letharia vulpina thalli (10 g) and grind to a fine powder using a cryogenic mill to prevent thermal degradation.

-

Solvent Extraction:

-

Extract powder with Acetone (100 mL) in a Soxhlet apparatus for 6 hours. Acetone is preferred over methanol to avoid transesterification of the methyl ester.

-

Note: Vulpinic acid is highly soluble in acetone and chloroform but poorly soluble in water/hexane.

-

-

Filtration & Concentration: Filter the yellow extract through Whatman No. 1 paper. Concentrate in vacuo at <40°C to yield a crude yellow solid.

-

Crystallization (Self-Validating Step):

-

Redissolve crude solid in minimal hot benzene or boiling ethanol.

-

Allow to cool slowly to 4°C.

-

Validation: Vulpinic acid crystallizes as bright yellow plates/needles (mp 148–149°C).

-

-

Purification: If necessary, perform flash chromatography on silica gel (Eluent: Toluene/Acetic Acid 9:1).

Protocol B: Bioassay-Guided Isolation of Rubrolides from Tunicates

Objective: Isolation of halogenated rubrolides from Synoicum sp.

-

Extraction: Lyophilize tunicate tissue (wet wt. 500 g). Extract exhaustively with MeOH:CH₂Cl₂ (1:1).

-

Partitioning: Partition the crude extract between H₂O and n-Butanol. The rubrolides (moderately polar) concentrate in the Butanol fraction .

-

Fractionation: Subject the BuOH fraction to C18 Vacuum Liquid Chromatography (VLC), eluting with a gradient of H₂O:MeOH.

-

HPLC Purification:

-

Column: C18 Semi-preparative (5 µm, 250 x 10 mm).

-

Mobile Phase: 70% MeOH in H₂O (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 360 nm (characteristic absorption of the benzylidene furanone chromophore).

-

Pharmacological Potential & Mechanism of Action[5]

The phenylfuranone core, particularly the 5-benzylidene-2(5H)-one motif, acts as a Michael acceptor, capable of interacting with cysteine residues in biological targets.

Antimicrobial Activity (Rubrolides & Cadiolides)

Marine rubrolides exhibit potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: Disruption of bacterial cell wall synthesis and membrane potential.

-

Data: Rubrolide A shows MIC values of ~2–4 µg/mL against MRSA strains.

-

Structure-Activity Relationship (SAR): Bromination at the para-position of the phenyl rings enhances lipophilicity and membrane penetration, increasing potency.

Cytotoxicity & Anticancer (Vulpinic Acid)

Vulpinic acid demonstrates selective cytotoxicity against human cancer lines (e.g., HepG2, MCF-7).

-

Mechanism: Induction of oxidative stress (ROS generation) leading to apoptosis. It also disrupts cytoskeletal organization (actin filaments) in endothelial cells.

-

Therapeutic Window: While toxic to cancer cells, vulpinic acid is also toxic to mammalian systems at high doses, necessitating targeted delivery systems for drug development.

Photosynthesis Inhibition (Herbicidal Potential)

Both rubrolides and pulvinic acids inhibit the photosynthetic electron transport chain (Hill reaction).

-

Target: D1 protein of Photosystem II.

-

Application: Potential as natural herbicides (bio-herbicides).

Table 1: Comparative Bioactivity of Natural Phenylfuranones

| Compound | Source | Primary Activity | Mechanism | Key SAR Feature |

| Vulpinic Acid | Letharia vulpina | Cytotoxic / Anti-inflammatory | ROS induction / Actin disruption | Methyl ester is crucial for stability/transport. |

| Rubrolide A | Ritterella rubra | Antibacterial (MRSA) | Membrane disruption | Ortho-hydroxyls and para-bromines enhance activity. |

| Cadiolide B | Botryllus sp.[6] | Antibacterial / Biofilm inhibition | Quorum sensing interference | Quinone-methide character allows covalent binding. |

| Pinastric Acid | Lepraria flava | Antioxidant | Radical scavenging | Free enol group at C-4. |

References

-

Mairink, S., et al. (2018). "General structures of some rubrolides and cadiolides." ResearchGate.[7][8] Link

-

Karak, M., et al. (2024).[9][10] "Natural Rubrolides and Their Synthetic Congeners as Inhibitors of the Photosynthetic Electron Transport Chain." Journal of Natural Products. Link

-

Smith, C. J., et al. (2005). "Cadiolides A and B, New Metabolites from an Ascidian of the Genus Botryllus."[6] The Journal of Organic Chemistry. Link

-

Wikipedia Contributors. (2025). "Vulpinic acid."[4][11][12] Wikipedia. Link

-

Boulangé, A., et al. (2015).[6] "Synthesis and antibacterial activities of cadiolides A, B and C and analogues." Bioorganic & Medicinal Chemistry. Link

-

Salerno, A., & Netti, P. A. (2024). "Biosynthetic connections between polyporic and pulvinic acids and related pigments." European Journal of Organic Chemistry. Link

-

Cankilic, M. Y., et al. (2017).[6] "Vulpinic acid, a lichen metabolite, emerges as a potential drug candidate in the therapy of oxidative stress–related diseases." Human & Experimental Toxicology. Link

-

PubChem. (2025). "5-hydroxy-4-phenylfuran-2(5H)-one." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vulpinic acid - Wikipedia [en.wikipedia.org]

- 5. jnsbm.org [jnsbm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

Asymmetric synthesis of Dihydro-4-phenylfuran-2(3H)-one

Application Note: Strategic Enantioselective Synthesis of 4-Phenyldihydrofuran-2(3H)-one

Executive Summary

This application note details the protocol for the asymmetric synthesis of dihydro-4-phenylfuran-2(3H)-one (also known as

While traditional routes rely on the resolution of racemates or chiral pool synthesis, this guide focuses on the Rhodium-catalyzed asymmetric conjugate addition (1,4-addition) of phenylboronic acid to furan-2(5H)-one. This method is selected for its high atom economy, scalability, and ability to deliver enantiomeric excesses (ee) exceeding 96% using commercially available chiral ligands.

Scientific Background & Retrosynthetic Analysis

The Synthetic Challenge

The target molecule contains a stereocenter at the C4 position (

The Solution: Rhodium-Catalyzed 1,4-Addition

The Hayashi-Miyaura reaction utilizes a Rh(I) complex with a chiral phosphine ligand (e.g., BINAP) to catalyze the addition of arylboronic acids to electron-deficient alkenes.

-

Advantages: Mild conditions (aqueous/organic solvent mix), tolerance of functional groups, and high enantiocontrol.

-

Mechanism: The reaction proceeds via a Rh(I)-aryl species formed by transmetallation, followed by olefin insertion and hydrolysis.

Retrosynthetic Visualization

The following diagram illustrates the strategic disconnection of the target molecule.

Figure 1: Retrosynthetic analysis showing the convergent assembly of the lactone core via conjugate addition.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| Furan-2(5H)-one | 84.07 | 1.0 | 84 mg (1.0 mmol) | Substrate |

| Phenylboronic acid | 121.93 | 1.5 | 183 mg (1.5 mmol) | Aryl Source |

| [Rh(OH)(cod)]₂ | 456.18 | 0.015 | 6.8 mg (1.5 mol%) | Pre-catalyst |

| (R)-BINAP | 622.68 | 0.033 | 20.5 mg (3.3 mol%) | Chiral Ligand |

| 1,4-Dioxane | - | - | 3.0 mL | Solvent |

| Water (Degassed) | - | - | 0.3 mL | Co-solvent |

Note: [Rh(OH)(cod)]₂ is preferred over Rh(acac)(cod) for boronic acids as it facilitates transmetallation without added base. If using Rh(acac), add 0.5 equiv of aqueous K₂CO₃.

Step-by-Step Methodology

Step 1: Catalyst Preparation (In Situ) [1]

-

In a glovebox or under a strictly inert Argon atmosphere, charge a dried Schlenk tube with [Rh(OH)(cod)]₂ (6.8 mg) and (R)-BINAP (20.5 mg).

-

Add 1,4-Dioxane (1.5 mL).

-

Stir at room temperature for 15 minutes. The solution should turn from yellow to a deep orange-red, indicating the formation of the active cationic Rh-phosphine species.

Step 2: Reaction Assembly

-

To the catalyst solution, add Phenylboronic acid (183 mg).

-

Add the remaining 1,4-Dioxane (1.5 mL) and Furan-2(5H)-one (84 mg).

-

Add degassed water (0.3 mL). Critical: Water is essential for the hydrolysis step of the catalytic cycle (regeneration of the hydroxo-Rh species).

Step 3: Execution

-

Seal the Schlenk tube and heat the mixture to 60°C .

-

Stir vigorously for 16 hours .

-

Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or GC-MS. The starting furanone spot (Rf ~0.4) should disappear, and a new spot (Rf ~0.5) should appear.

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (10 mL) followed by Brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).

-

Yield: Expect 85–92% isolated yield as a colorless oil or low-melting solid.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must be validated for both chemical identity and enantiomeric purity.

Enantiomeric Excess (ee) Determination

-

Technique: Chiral HPLC.

-

Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane / Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Retention Times:

-

(S)-enantiomer: ~22.5 min

-

(R)-enantiomer: ~25.4 min (Major product with (R)-BINAP).

-

-

Target Specification: >96% ee.

NMR Characterization (400 MHz, CDCl₃)

- 7.20–7.40 (m, 5H): Phenyl group protons.

- 4.68 (dd, J = 9.0, 7.5 Hz, 1H): C5-H (diastereotopic).

- 4.28 (dd, J = 9.0, 8.0 Hz, 1H): C5-H (diastereotopic).

- 3.75 (m, 1H): C4-H (Benzylic methine, the chiral center).

- 2.92 (dd, J = 17.5, 8.5 Hz, 1H): C3-H.

- 2.68 (dd, J = 17.5, 9.0 Hz, 1H): C3-H.

Mechanistic Insight

The high enantioselectivity is governed by the facial discrimination of the coordinated olefin by the chiral phosphine ligand. The catalytic cycle involves a delicate balance between transmetallation and hydrolysis.

Figure 2: The Rhodium(I) catalytic cycle.[2] The stereochemistry is determined at Step 5 (Insertion).

Expert Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Boroxine formation | Phenylboronic acid can dehydrate to boroxine (anhydride), which is less reactive. Add 10% extra water or use Phenylboronic acid pinacol ester (requires higher temp). |

| Low ee (<80%) | Temperature too high | Lower reaction temperature to 40°C and extend time to 24h. Higher temperatures increase the rate of the background racemic reaction or competing pathways. |

| Catalyst Deactivation | Oxidation | Rh(I) is air-sensitive. Ensure solvents are degassed (freeze-pump-thaw x3) and reaction is run under Argon. |

| Polymerization | Substrate instability | Furan-2(5H)-one is a Michael acceptor and can polymerize. Add the substrate slowly (dropwise) if scale is >1g. |

References

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 124(18), 5052–5058. [Link]

-

Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins and Furanones. Tetrahedron Letters, 39(46), 8479–8482. [Link]

-

Chen, G., & Tokunaga, N. (2005). Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2,5-dihydrofuran-2-ones. Chemistry – A European Journal, 11(16), 4763-4773. [Link]

-

Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Additions. Tetrahedron, 56(41), 8033-8061. [Link]

Sources

Dihydro-4-phenylfuran-2(3H)-one purification by chromatography

Application Note: High-Purity Isolation of Dihydro-4-phenylfuran-2(3H)-one via Flash & Preparative Chromatography

Executive Summary & Strategic Overview

Dihydro-4-phenylfuran-2(3H)-one (also known as

This guide details a robust chromatographic workflow to isolate the 4-phenyl isomer with >98% purity. Unlike generic protocols, this method emphasizes regio-selectivity , utilizing a shallow-gradient normal-phase strategy to resolve the subtle polarity differences between the

Key Chemical Properties:

-

Molecular Weight: 162.19 g/mol

-

Polarity: Moderately Polar (Lactone moiety) + Lipophilic (Phenyl ring).

-

Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol; sparingly soluble in Hexane/Heptane.

-

UV Absorption: Strong

at ~254 nm (Phenyl chromophore).

Pre-Purification Analytics: Method Development

Before committing crude material to a column, the separation conditions must be validated via Thin Layer Chromatography (TLC). The critical challenge is resolving the 4-phenyl lactone (

Protocol A: TLC Optimization

Objective: Establish a mobile phase system where the target compound has an Retention Factor (

-

Sample Prep: Dissolve 10 mg of crude mixture in 1 mL DCM.

-

Stationary Phase: Silica Gel 60

aluminum-backed plates. -

Mobile Phase Screening:

-

System A (Non-Polar): 100% Hexane

No movement. -

System B (Standard): Hexane:EtOAc (80:20)

Target -

System C (Optimized):Hexane:EtOAc (70:30)

Target

-

-

Visualization:

-

UV (254 nm): Dark spots against green fluorescent background.

-

Stain (Optional): Iodine vapor or Phosphomolybdic Acid (PMA) with heat (Lactones stain well).

-

Decision Logic:

If

Core Protocol: Flash Column Chromatography[1][2][3]

Technique: Automated Flash Chromatography (or Manual Air-Push) Scale: Preparative (1 g – 10 g crude load)

Step 1: Column Selection & Packing

-

Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Smaller particle size is crucial for isomer resolution.

-

Column Sizing: Use a 40:1 silica-to-sample ratio (by weight). For 1 g crude, use a 40 g cartridge.

-

Why? The separation of

- and

-

Step 2: Sample Loading (Dry Loading)

-

Direct liquid injection is discouraged because the lactone is insoluble in the starting mobile phase (Hexane), leading to band broadening and precipitation at the column head.

-

Procedure:

-

Dissolve 1 g crude in 10 mL DCM.

-

Add 2 g of Celite 545 or coarse silica gel.

-

Evaporate solvent in vacuo until a free-flowing powder remains.

-

Load the powder into a solid load cartridge (or top of manual column).

-

Step 3: Elution Gradient

A linear gradient is insufficient for close-eluting isomers. Use a Step-to-Linear profile.

| Segment | Mobile Phase A (Hexane) | Mobile Phase B (EtOAc) | Column Volumes (CV) | Purpose |

| Equilibration | 95% | 5% | 3 CV | Wetting the column. |

| Isocratic Hold | 90% | 10% | 2 CV | Elute non-polar impurities (Styrene oxide). |

| Shallow Gradient | 90% | 10% | 10 CV | Critical Resolution Zone. Target elutes here. |

| Flush | 0% | 100% | 3 CV | Elute polar ring-opened acids. |

Step 4: Fraction Collection & Analysis

-

Monitor UV at 254 nm and 210 nm (carbonyl stretch).

-

Collect fractions when absorbance > 10 mAU.

-

Validation: Spot checks of peak apex and shoulders via TLC.

-

Caution: The 3-phenyl isomer typically elutes before the 4-phenyl target in Hex/EtOAc systems due to steric shielding of the carbonyl oxygen by the closer phenyl ring, reducing silica interaction.

-

Advanced Visualization: Purification Workflow

The following diagram illustrates the decision matrix for the purification process, ensuring a self-correcting workflow.

Caption: Logical workflow for the isolation of Dihydro-4-phenylfuran-2(3H)-one, incorporating decision gates for solvent optimization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | 3-phenyl and 4-phenyl isomers have identical polarity. | Change Selectivity: Switch mobile phase to Toluene:Acetone (95:5). The |

| Tailing / Streaking | Ring opening to hydroxy-acid on silica (acidic). | Buffer Silica: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and prevent lactone hydrolysis. |

| Low Recovery | Product crystallizing inside column or tubing. | Solubility Limit: Ensure the loading ratio is kept low (1:40). Use a "Solid Load" cartridge to prevent precipitation at the inlet. |

Note on Enantioselective Separation

While silica gel separates regioisomers (constitutional isomers), it cannot separate the (R) and (S) enantiomers of Dihydro-4-phenylfuran-2(3H)-one. If the synthesis was not asymmetric, the product is a racemate.

For Enantiopurity (Chiral HPLC):

-

Column: Chiralcel OD-H or AD-H (Amylose-based).

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow: 1.0 mL/min.

-

Expected Result: Baseline separation of (S)- and (R)-enantiomers is typically achieved with

.

References

-

PubChem. Dihydro-4-phenylfuran-2(3H)-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential for the Treatment of Epilepsy. Journal of Medicinal Chemistry. (Describes the purification of phenyl-lactone precursors). Available at: [Link]

-

ScienceOpen. Simultaneous Quantification and Separation of Butyrolactone Derivatives. (Discusses chromatographic behavior of lactones). Available at: [Link]

Recrystallization of Dihydro-4-phenylfuran-2(3H)-one.

Application Note: Advanced Recrystallization Protocols for Dihydro-4-phenylfuran-2(3H)-one

-Phenyl-Executive Summary & Scientific Context

Dihydro-4-phenylfuran-2(3H)-one (also known as

-

Low Melting Point: The compound typically melts in the range of 37–48°C (depending on isomeric purity and polymorph), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2]

-

Hydrolytic Instability: The lactone ring is susceptible to hydrolysis in aqueous basic or acidic media, necessitating anhydrous or neutral solvent systems.[1][2]

This guide provides a robust, self-validating protocol for the recrystallization of Dihydro-4-phenylfuran-2(3H)-one, focusing on metastable zone width (MSZW) control to prevent oiling out and ensure high-purity crystalline recovery.

Physicochemical Profile & Solubility Logic

Before initiating the protocol, the solubility profile must be understood to select the correct thermodynamic system.

Table 1: Critical Physicochemical Attributes

| Property | Value / Description | Implication for Protocol |

| Molecular Formula | Lipophilic core with polar lactone head.[1][2] | |

| Molecular Weight | 162.19 g/mol | Moderate molecular weight.[2] |

| Melting Point | 37°C – 48°C (Broad range due to impurities) | CRITICAL: Do not exceed 50°C during dissolution.[1][2] High risk of oiling out.[1][2] |

| Solubility (High) | Toluene, Ethyl Acetate, DCM, Ethanol | Potential "Good" solvents.[1] |

| Solubility (Low) | Heptane, Hexane, Cyclohexane, Water | Potential "Anti-solvents".[1] |

| Hydrolysis Risk | Moderate | Avoid hot aqueous systems; prefer anhydrous organic solvents.[2] |

Solvent Selection Strategy

We utilize a Binary Solvent System (Solvent/Anti-solvent) .

-

Primary Solvent: Toluene .[1][2][3] It offers high solubility for the aromatic ring and moderate polarity for the lactone.[2] It is azeotropic with water, allowing for drying if the crude is wet.[1]

-

Anti-Solvent: n-Heptane .[1][2] It is miscible with toluene but induces supersaturation for the lactone.[1][2] It has a high boiling point compared to hexane, reducing evaporation risks during handling.[1][2]

Detailed Experimental Protocol

Safety Precaution: Perform all operations in a fume hood. Toluene and Heptane are flammable.[1][2] Wear nitrile gloves and safety glasses.[1][2]

Protocol A: The "Cold-Crash" Binary Crystallization (Recommended)

Best for: Crude material with purity >85% that is prone to oiling out.[1]

Materials:

-

Toluene (Reagent Grade, Anhydrous)[1]

-

Seed Crystals (Pure Dihydro-4-phenylfuran-2(3H)-one, ~10 mg)[1][2]

Step-by-Step Methodology:

-

Dissolution (Controlled Temperature):

-

Place 10.0 g of crude solid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 15 mL of Toluene (1.5 vol).

-

Heat gently to 40°C (Do NOT boil). Stir until fully dissolved.

-

Note: If the solution is cloudy (insoluble salts), filter while warm (40°C) through a sintered glass funnel or a syringe filter (0.45 µm PTFE).[1]

-

-

Anti-Solvent Addition (Cloud Point):

-

Seeding (Nucleation Control):

-

Crystal Growth (Slow Cooling):

-

Isolation:

Process Workflow & Decision Logic (Graphviz)

The following diagram illustrates the critical decision pathways, specifically addressing the "Oiling Out" failure mode common with this low-melting lactone.

Figure 1: Purification workflow emphasizing the intervention loop for "Oiling Out," the most common failure mode for this compound.[1][2]

Troubleshooting & Scientific Validation

The "Oiling Out" Phenomenon

-

Symptom: As the solution cools, you see oily droplets at the bottom of the flask instead of crystals.

-

Mechanism: The temperature is above the melting point of the solvated solid, or the supersaturation is too high (metastable limit exceeded).

-

Correction:

Analytical Validation

To confirm the success of the protocol, the isolated solid must meet these criteria:

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 99.0% Area | C18 Column, Acetonitrile/Water gradient.[1][2] |

| Melting Point | Sharp, within 2°C range (e.g., 46–48°C) | Broad range indicates residual solvent or impurities.[1] |

| 1H NMR | No aliphatic impurity peaks | Confirm removal of Heptane (triplet at 0.9 ppm). |

| Residual Solvent | < 5000 ppm Toluene | Toluene is Class 2; ensure thorough drying.[2] |

References

-

PubChem. Dihydro-4-phenylfuran-2(3H)-one Compound Summary. National Library of Medicine.[1][2][4] Available at: [Link][1]

-

Chen, C.-Y., et al. (2008).[1][2] "Enantioselective Synthesis of Baclofen via Rh-Catalyzed Asymmetric Hydrogenation." Journal of Organic Chemistry. (Describes the purification of related lactone intermediates).

-

Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Authoritative source on MSZW and oiling-out thermodynamics).

-

WIPO. Process for the Preparation of Baclofen and its Intermediates.[1][2] WO2017009753.[1][2] Available at: [Link][1][5]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 4. Dihydro-4-phenylfuran-2(3H)-one | C10H10O2 | CID 70515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

NMR and mass spectrometry of Dihydro-4-phenylfuran-2(3H)-one

Application Note: Structural Elucidation and Analytical Profiling of Dihydro-4-phenylfuran-2(3H)-one

Introduction & Scope

Dihydro-4-phenylfuran-2(3H)-one (CAS: 1008-73-7), also known as

This application note provides a validated framework for the structural confirmation of Dihydro-4-phenylfuran-2(3H)-one using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic protocols, this guide addresses the specific challenge of resolving the diastereotopic protons on the furanone ring and differentiating the molecule from its regioisomer (3-phenyl-furanone).

Chemical Profile & Sample Preparation

| Property | Specification |

| IUPAC Name | 4-phenyloxolan-2-one |

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| Chiral Center | C-4 (Exists as R and S enantiomers) |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water. |

Protocol A: Analytical Sample Preparation

-

For NMR: Dissolve 10–15 mg of the pure lactone in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove particulate matter. -

For GC-MS: Dilute the crude reaction mixture or purified oil to a concentration of 100 µg/mL in HPLC-grade Dichloromethane (DCM).

Mass Spectrometry (GC-MS) Profiling

Mass spectrometry is the primary tool for purity assessment and confirming the integrity of the lactone ring. The fragmentation pattern of Dihydro-4-phenylfuran-2(3H)-one is dominated by the stability of the phenyl ring and the lability of the lactone ester bond.

Protocol B: GC-MS Acquisition Parameters

-

Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

-

Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 20:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Ion Source: EI (70 eV) @ 230°C.

Fragmentation Logic & Interpretation

The mass spectrum is characterized by a distinct retro-cyclization pathway. Unlike linear esters, the cyclic lactone undergoes specific cleavage to release stable aromatic fragments.

Key Diagnostic Ions:

-

162 (

-

104 (

-

91 (

-

77 (

Figure 1: Proposed EI-MS fragmentation pathway for Dihydro-4-phenylfuran-2(3H)-one. The formation of the styrene cation (m/z 104) is the diagnostic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Protocol C: NMR Acquisition

-

Frequency: 400 MHz or higher recommended.

-

Pulse Sequence: zg30 (Standard 1H), jmod or dept135 (13C).

-

Experiments: 1D

H, 1D

Data Analysis: Chemical Shift Assignments ( )

| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Ar-H | CH | 7.15 – 7.40 | Multiplet | - | Phenyl ring protons. |

| H-5a | 4.60 – 4.70 | dd (doublet of doublets) | Deshielded by Oxygen. Diastereotopic. | ||

| H-5b | 4.20 – 4.30 | dd | Deshielded by Oxygen. Diastereotopic. | ||

| H-4 | CH | 3.70 – 3.85 | Multiplet (dddd) | Complex | Benzylic proton. Couples to H-3a, H-3b, H-5a, H-5b. |

| H-3a | 2.85 – 2.95 | dd | |||

| H-3b | 2.60 – 2.70 | dd |

Note: Exact shifts may vary by ±0.05 ppm depending on concentration. The key diagnostic is the ABX pattern of the H-5 protons around 4.2–4.7 ppm.

Structural Connectivity Logic

To confirm the regiochemistry (4-phenyl vs. 3-phenyl), observe the coupling of the benzylic proton (H-4).

-

In 4-phenyl (Target): H-4 couples to two sets of

protons (H-3 and H-5). -

In 3-phenyl (Isomer): The benzylic proton is at C-3; it would couple to the carbonyl-adjacent position and the C-4 methylene, altering the splitting pattern significantly.

Figure 2: NMR Spin System Connectivity. The H-4 proton acts as the "linchpin" spin, showing COSY correlations to both H-3 and H-5 methylene groups.

References

-

PubChem Compound Summary. (2023). Dihydro-4-phenylfuran-2(3H)-one (CID 70515).[1] National Center for Biotechnology Information. [Link]

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2(3H)-Furanone, dihydro-4-phenyl-.[1][2] NIST Chemistry WebBook, SRD 69. [Link]

-

Gómez-Gutiérrez, J., et al. (2014).[3] Preparation of (+)- and (-)-

-phenyl- and -

Saberi, A. (2016).[5] A facile and efficient synthesis of Baclofen.[5] Iranian Chemical Communication, 4, 142-145.[5] [Link]

Sources

- 1. PubChemLite - Dihydro-4-phenylfuran-2(3h)-one (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 2. Dihydro-4-phenylfuran-2(3H)-one | C10H10O2 | CID 70515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of (+)- and (-)- β-phenyl- and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

Dihydro-4-phenylfuran-2(3H)-one as a scaffold for drug design

Application Note: Dihydro-4-phenylfuran-2(3H)-one as a Privileged Scaffold for CNS Drug Design

-phenyl-Part 1: Executive Summary & Scaffold Analysis

1.1 The "Janus-Faced" Scaffold

Dihydro-4-phenylfuran-2(3H)-one is a critical lactone intermediate that sits at the crossroads of two opposing pharmacological classes. Its core structure—a five-membered lactone ring substituted at the

-

State A (Closed Ring): In its intact lactone form,

-substituted derivatives often exhibit picrotoxin-like activity, acting as antagonists at GABA -

State B (Open Ring / Derivatized): Hydrolysis or amination of the lactone ring yields

-hydroxy or